Methyl 3,5-dichloro-4-fluorobenzoate chemical structure and properties
Methyl 3,5-dichloro-4-fluorobenzoate chemical structure and properties
An In-depth Technical Guide to Methyl 3,5-dichloro-4-fluorobenzoate
Introduction
Methyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a specialized building block in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a methyl ester group on a benzene ring—makes it a compound of significant interest for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for precise modifications and can impart desirable physicochemical properties to larger, more complex molecules.
This guide provides a comprehensive overview of Methyl 3,5-dichloro-4-fluorobenzoate, covering its chemical structure, properties, potential synthetic routes, and applications. It is intended for professionals in drug development and chemical research who require a deep technical understanding of this versatile intermediate.
Chemical Identity and Structure
The structural foundation of Methyl 3,5-dichloro-4-fluorobenzoate is a benzene ring substituted at the 1, 3, 4, and 5 positions. The chlorine atoms at positions 3 and 5, combined with the fluorine atom at position 4, create a distinct electronic and steric environment that influences the molecule's reactivity and physical properties.
Caption: Chemical structure of Methyl 3,5-dichloro-4-fluorobenzoate.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 1214375-18-4[1] |
| Molecular Formula | C₈H₅Cl₂FO₂[1] |
| Molecular Weight | 223.03 g/mol [1] |
| IUPAC Name | methyl 3,5-dichloro-4-fluorobenzoate |
| InChI | 1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[1] |
| InChIKey | TVBFNISLGKFSNX-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |
Physicochemical and Computed Properties
The physical and chemical properties of Methyl 3,5-dichloro-4-fluorobenzoate are dictated by its halogenated aromatic structure. These properties are crucial for determining appropriate reaction conditions, solvents, and storage protocols.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Ambient Temperature | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| XLogP3 (Predicted) | 2.9191 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Reaction Chemistry
While specific, detailed synthesis procedures for Methyl 3,5-dichloro-4-fluorobenzoate are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the esterification of the corresponding carboxylic acid, 3,5-dichloro-4-fluorobenzoic acid.
A potential synthesis for the parent carboxylic acid could start from a more readily available precursor, followed by halogenation and functional group transformations. For instance, processes like nitration, reduction, diazotization, and chlorination are common strategies for synthesizing highly substituted benzoic acids.[3][4]
Exemplary Synthesis Workflow: Esterification of 3,5-dichloro-4-fluorobenzoic acid
The final step to produce the target compound would likely be a classic Fischer esterification or a related reaction.
Caption: Plausible workflow for the synthesis of the target compound.
Role in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine and chlorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties.[5]
-
Fluorine's Influence : The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5][6]
-
Chlorine's Contribution : Chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Like fluorine, chlorine can also participate in halogen bonding, a non-covalent interaction that can enhance drug-receptor binding.
-
The "Magic Methyl" Concept : While this compound features a methyl ester, the principle of adding a methyl group (the "magic methyl" effect) is a well-established strategy in medicinal chemistry to improve potency and pharmacokinetic profiles by filling hydrophobic pockets in target proteins.[7]
Methyl 3,5-dichloro-4-fluorobenzoate, therefore, represents a valuable scaffold. It provides a rigid aromatic core decorated with functional groups that medicinal chemists can leverage to fine-tune the properties of a lead compound, potentially improving its efficacy, duration of action, and overall drug-like characteristics.[5][8]
Spectroscopic Characterization
The structural elucidation of Methyl 3,5-dichloro-4-fluorobenzoate and related compounds relies on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals for the aromatic protons and the methyl ester protons. ¹³C NMR would provide information on all carbon atoms in the molecule. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. The NIST WebBook contains mass spectrometry data for related compounds like Methyl 4-fluorobenzoate, which serves as a useful reference.[9]
-
Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the halogenated aromatic ring.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 3,5-dichloro-4-fluorobenzoate is not widely available, data from structurally analogous compounds, such as Methyl 3,5-dichlorobenzoate and other halogenated aromatics, can provide guidance on safe handling.[10][11][12]
Table 3: GHS Hazard Information (Inferred from Related Compounds)
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[12][13] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[12][13] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[12][13] |
Standard Handling Procedures:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]
-
Ventilation : Use only outdoors or in a well-ventilated area. Handle in a chemical fume hood.[10][12]
-
First Aid :
-
Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[10]
Exemplary Experimental Protocol: Synthesis of a Substituted Benzoic Acid
To provide practical context, the following is a representative protocol for the synthesis of a related compound, 3,5-dichloro-4-methylbenzoic acid, which illustrates the type of reaction conditions that might be employed in the synthesis of precursors to the title compound.
Objective: To synthesize 3,5-dichloro-4-methylbenzoic acid via chlorination of p-toluic acid.
Materials:
-
p-Toluic acid
-
Methylene chloride (DCM)
-
Aluminum chloride (AlCl₃)
-
Chlorine gas (Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup : Dissolve p-toluic acid (0.698 mole) in methylene chloride (1 liter) in a suitable reaction vessel equipped with a stirrer and cooling bath.[14]
-
Addition of Catalyst : Cool the solution to below 10°C using an ice-water bath. Add aluminum chloride (1.948 mole) portion-wise, ensuring the temperature remains below 10°C.[14]
-
Chlorination : Once the addition of AlCl₃ is complete, begin bubbling chlorine gas through the solution. Control the rate of gas flow to maintain the reaction temperature below 10°C.[14]
-
Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique, such as gas-liquid chromatography (GLC) or thin-layer chromatography (TLC), until the starting material is consumed (typically around 4 hours).[14]
-
Quenching : Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[14]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction several times to ensure complete recovery.[14]
-
Washing and Drying : Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.[14]
-
Isolation and Purification : Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as a white solid. Recrystallize the crude solid from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to obtain the purified 3,5-dichloro-4-methylbenzoic acid.[14]
Conclusion
Methyl 3,5-dichloro-4-fluorobenzoate is a highly functionalized synthetic intermediate with significant potential in advanced chemical research. Its value is derived from the specific combination and arrangement of its halogen and ester substituents, which provide a powerful toolkit for modulating the biological and physical properties of target molecules. For scientists engaged in the design of novel pharmaceuticals and functional materials, this compound represents a key building block for introducing desirable features such as metabolic stability, enhanced binding affinity, and tailored lipophilicity. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.
Sources
- 1. Methyl 3,5-dichloro-4-fluoro-benzoate | 1214375-18-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. accustandard.com [accustandard.com]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
